molecular formula C11H11NO B13076485 2-(Isoquinolin-8-YL)ethan-1-OL

2-(Isoquinolin-8-YL)ethan-1-OL

Cat. No.: B13076485
M. Wt: 173.21 g/mol
InChI Key: MGKASGKFGJRCIY-UHFFFAOYSA-N
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Description

2-(Isoquinolin-8-YL)ethan-1-OL is a chemical compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-8-YL)ethan-1-OL can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide under acidic conditions to yield the desired product. Another method includes the reduction of 2-(Isoquinolin-8-YL)acetaldehyde using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-8-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Isoquinolin-8-YL)acetaldehyde, 2-(Isoquinolin-8-YL)acetic acid.

    Reduction: 2-(Isoquinolin-8-YL)ethanamine.

    Substitution: 2-(Isoquinolin-8-YL)ethyl chloride, 2-(Isoquinolin-8-YL)ethyl ether.

Scientific Research Applications

2-(Isoquinolin-8-YL)ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-8-yloxy)acetohydrazide: A derivative of quinoline with similar structural features.

    1-(Isoquinolin-1-yl)naphthalen-2-ol: Another isoquinoline derivative with different functional groups.

Uniqueness

2-(Isoquinolin-8-YL)ethan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-8-ylethanol

InChI

InChI=1S/C11H11NO/c13-7-5-10-3-1-2-9-4-6-12-8-11(9)10/h1-4,6,8,13H,5,7H2

InChI Key

MGKASGKFGJRCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCO

Origin of Product

United States

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